molecular formula C23H22F3N5O2S B11196832 4-amino-N-benzyl-5-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)-1,2-thiazole-3-carboxamide

4-amino-N-benzyl-5-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)-1,2-thiazole-3-carboxamide

Cat. No.: B11196832
M. Wt: 489.5 g/mol
InChI Key: JJUVBDJZNNVYBY-UHFFFAOYSA-N
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Description

4-AMINO-N-BENZYL-5-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBONYL}-1,2-THIAZOLE-3-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a piperazine moiety, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N-BENZYL-5-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBONYL}-1,2-THIAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is typically added via a nucleophilic substitution reaction using trifluoromethylating agents.

    Final Coupling: The final step involves coupling the synthesized intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N-BENZYL-5-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBONYL}-1,2-THIAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-AMINO-N-BENZYL-5-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBONYL}-1,2-THIAZOLE-3-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-AMINO-N-BENZYL-5-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBONYL}-1,2-THIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-AMINO-1-(2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL)-1H-PYRAZOLE-3-CARBONITRILE
  • 4-(TRIFLUOROMETHYL)BENZYLAMINE

Uniqueness

4-AMINO-N-BENZYL-5-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBONYL}-1,2-THIAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C23H22F3N5O2S

Molecular Weight

489.5 g/mol

IUPAC Name

4-amino-N-benzyl-5-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide

InChI

InChI=1S/C23H22F3N5O2S/c24-23(25,26)16-7-4-8-17(13-16)30-9-11-31(12-10-30)22(33)20-18(27)19(29-34-20)21(32)28-14-15-5-2-1-3-6-15/h1-8,13H,9-12,14,27H2,(H,28,32)

InChI Key

JJUVBDJZNNVYBY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=C(C(=NS3)C(=O)NCC4=CC=CC=C4)N

Origin of Product

United States

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